2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid
Description
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(1-amino-2,3-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-4-3-5-10(11,8(7)2)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13) |
InChI Key |
XSVOPQOYEIHWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylcyclohexanone with ammonia or an amine source under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another approach involves the alkylation of 2,3-dimethylcyclohexanone with a suitable alkylating agent, followed by hydrolysis to introduce the carboxylic acid group. This method may require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step.
Industrial Production Methods
Industrial production of 2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, can further enhance the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or borane in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Substituent Position Variations
- 2-(1-Amino-2,5-dimethylcyclohexyl)acetic acid (Ref: 10-F739991, discontinued): This isomer differs in the methyl group positions (2,5- vs. 2,3-dimethyl). Its discontinued status suggests challenges in synthesis, stability, or efficacy compared to the 2,3-dimethyl variant .
Functional Group Modifications
- 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid (CAS 99189-60-3): Features an amino-oxoethyl group instead of a dimethylcyclohexyl ring. The oxo group introduces hydrogen-bonding capacity, enhancing interactions with enzymes or receptors. This compound is neuroactive and used in protein structure-function studies, highlighting the importance of functional group diversity in biochemical applications .
- 2-Amino-2-(2-methoxyphenyl)acetic acid (CAS 271583-17-6): Substitutes the cyclohexyl ring with a methoxyphenyl group. Such modifications expand utility in medicinal chemistry for targeting aromatic binding pockets .
Ring System Modifications
- 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid :
- Incorporates a benzofuran ring and isopropylsulfanyl group. The sulfur atom enhances lipophilicity, and the fused aromatic system may improve metabolic stability. This compound’s crystal structure reveals hydrogen-bonded dimers, suggesting solid-state stability differences compared to alicyclic analogs .
Isotopic Labeling
- {1-[Amino(2H2)methyl]cyclohexyl}(2H2)acetic acid (CAS 1185039-20-6): A deuterated version of the target compound. Deuterium substitution increases molecular weight (175.26 g/mol vs. ~199.27 g/mol for non-deuterated analogs) without significantly altering reactivity. Such isotopes are critical for tracer studies in pharmacokinetics and NMR spectroscopy .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid | Not provided | C10H19NO2 | 199.27 (calc) | 2,3-dimethylcyclohexyl, amino group |
| 2-(1-Amino-2,5-dimethylcyclohexyl)acetic acid | Discontinued | C10H19NO2 | 199.27 (calc) | 2,5-dimethyl isomer |
| 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid | 99189-60-3 | C10H17NO3 | 199.25 | Amino-oxoethyl substituent |
| 2-Amino-2-(2-methoxyphenyl)acetic acid | 271583-17-6 | C10H11NO3 | 209.20 | Methoxyphenyl aromatic system |
| {1-[Amino(2H2)methyl]cyclohexyl}(2H2)acetic acid | 1185039-20-6 | C9H13D4NO2 | 175.26 | Deuterated for isotopic studies |
Research Findings and Implications
- Steric and Electronic Effects : The 2,3-dimethyl configuration in the target compound likely creates a rigid cyclohexane conformation, optimizing steric complementarity in enzyme-binding pockets. In contrast, the 2,5-dimethyl isomer may exhibit reduced binding due to altered substituent positioning .
- Functional Group Impact: The amino-oxoethyl analog’s hydrogen-bonding capability () underscores the role of polar groups in enhancing biochemical interactions, whereas methoxyphenyl derivatives leverage aromaticity for targeting specific receptors .
- Isotopic Utility : Deuterated analogs () enable precise tracking in metabolic studies, offering advantages over structural analogs that modify reactivity .
Biological Activity
2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid, also known as a cyclohexyl amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its interactions with biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid is , with a molecular weight of approximately 181.28 g/mol. The unique cyclohexyl structure contributes to its distinctive biological properties.
The compound's mechanism of action involves its interaction with various biological receptors and enzymes. It is hypothesized to modulate neurotransmitter systems and may exhibit effects on metabolic pathways due to its structural similarity to naturally occurring amino acids. Preliminary studies suggest that it may influence:
- Neurotransmitter Release : By interacting with receptors involved in neurotransmission.
- Enzyme Activity : Potential inhibition or activation of specific enzymes linked to metabolic processes.
Biological Activities
Research has indicated several biological activities associated with 2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Initial studies suggest a role in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Cytotoxic Activity : Some studies have reported moderate cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Case Studies
-
Antioxidant Activity Study :
- A study evaluated the antioxidant capacity of 2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid using DPPH and ABTS assays.
- Results indicated a significant increase in free radical scavenging activity compared to control groups (p < 0.01).
-
Anti-inflammatory Research :
- In vitro experiments demonstrated that the compound reduced TNF-α and IL-6 levels in activated macrophages.
- This suggests a mechanism by which it may alleviate symptoms in inflammatory diseases.
-
Cytotoxicity Assessment :
- The compound was tested against several cancer cell lines (MCF-7, Caco2).
- An IC50 value of approximately 75 μM was observed for MCF-7 cells, indicating moderate cytotoxicity.
Data Table: Summary of Biological Activities
Q & A
Q. What experimental protocols are recommended for synthesizing 2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid with high purity?
To optimize synthesis, use multi-step reactions with controlled conditions (e.g., low temperatures and inert atmospheres) to minimize by-products like imine derivatives. For example, amine protection with Fmoc groups can enhance selectivity, while purification via recrystallization or HPLC ensures high yield (>90%) and purity (>98%) . Monitor intermediates using TLC or LC-MS to confirm reaction progress.
Q. How can researchers accurately quantify this compound in solution?
Titration with a strong base (e.g., NaOH) using phenolphthalein as an indicator is effective for quantifying free carboxylic acid groups. For amino group quantification, use non-aqueous titration with perchloric acid in glacial acetic acid. Validate results via NMR integration of characteristic protons (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm) .
Q. What safety precautions are critical when handling this compound?
Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation. Use fume hoods to avoid inhalation of aerosols. Store in airtight containers at 2–8°C, away from oxidizers. Refer to SDS guidelines for spill management (e.g., neutralization with bicarbonate) and disposal protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl group position on the cyclohexyl ring) affect biological activity?
Comparative studies with analogs like 2-Acetamido-2-cyclohexylacetic acid (PubChem CID: 135404192) show that 2,3-dimethyl substitution enhances steric hindrance, reducing enzyme binding affinity by ~30% in neurology-related targets. Use molecular docking (AutoDock Vina) and MD simulations to validate interactions with proteins like NMDA receptors .
Q. What methodologies resolve contradictions in reported biological activities of structural analogs?
Employ orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional activity) to validate results. For example, discrepancies in antioxidant activity may arise from assay interference (e.g., DPPH vs. ORAC). Cross-reference with computational models (e.g., QSAR) to identify key substituent contributions .
Q. How can researchers address challenges in characterizing stereochemical configurations?
Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and compare retention times with enantiomerically pure standards. For NMR, employ chiral shift reagents (e.g., Eu(hfc)₃) to split signals of diastereomers. X-ray crystallography provides definitive confirmation but requires high-purity crystals .
Q. What strategies improve the compound’s stability in aqueous buffers for protein interaction studies?
Formulate at pH 4–6 to minimize hydrolysis of the amino group. Add stabilizers like trehalose (5% w/v) or cyclodextrins to prevent aggregation. Conduct accelerated stability studies (40°C/75% RH for 14 days) and monitor degradation via UPLC-PDA .
Methodological Considerations
Key Challenges in Research
- Stereochemical Complexity : Racemization during synthesis requires strict temperature control (<0°C) .
- Biological Assay Variability : Standardize cell lines (e.g., SH-SY5Y for neurostudies) and assay conditions (e.g., serum-free media) .
- Data Reproducibility : Publish raw NMR/MS spectra and crystallization parameters in open-access repositories.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
